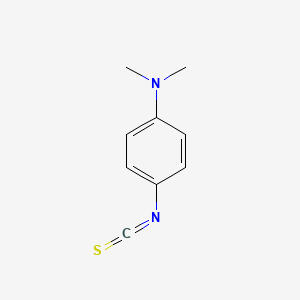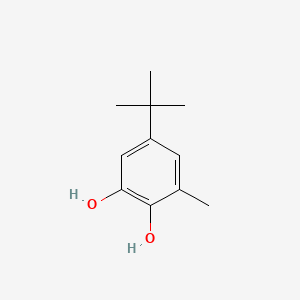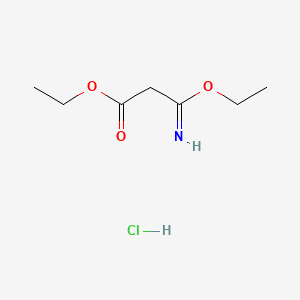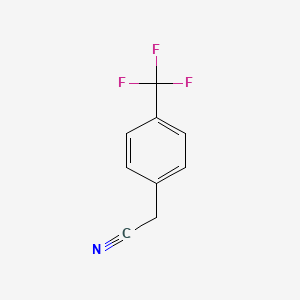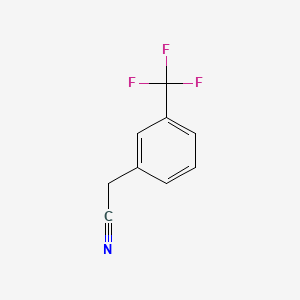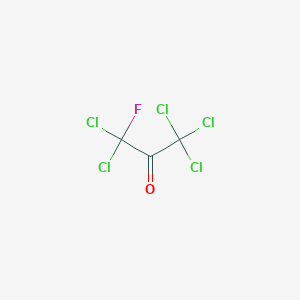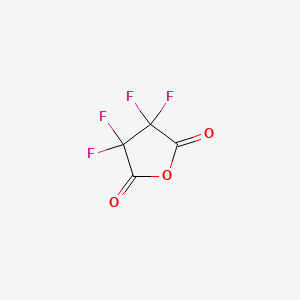
Tetrafluorosuccinic anhydride
Vue d'ensemble
Description
Tetrafluorosuccinic anhydride is a chemical compound that has been studied for its electron affinities and its potential to form various negative ions upon dissociative electron attachment. The electron affinity of tetrafluorosuccinic anhydride has been measured using a cesium collisional ionization technique, indicating a value of 0.5 ± 0.2 eV. This property is significant as it relates to the compound's ability to capture electrons and form anions, which is a critical aspect in fields such as organic electronics and materials science .
Synthesis Analysis
The synthesis of N-substituted diamides of tetrafluorosuccinic acid has been achieved, expanding the range of derivatives that can be obtained from this compound. This synthesis process contributes to the understanding of the reactivity of tetrafluorosuccinic anhydride and its potential for further chemical modifications. The ability to synthesize such compounds is crucial for the development of new materials with specific properties, such as increased stability or altered electronic characteristics .
Molecular Structure Analysis
The molecular and crystal structure of the N,N'-bis(2-carboxyethyl)diamide of tetrafluorosuccinic acid has been determined through x-ray structural analysis. This analysis provides detailed information about the arrangement of atoms within the compound and the geometry of its crystal lattice. Understanding the molecular structure is essential for predicting the behavior of the compound in various environments and for designing materials with desired properties .
Chemical Reactions Analysis
Tetrafluorosuccinic anhydride participates in reactions that lead to the formation of various negative ions, some of which are metastable. The dissociative electron attachment to tetrafluorosuccinic anhydride produces negative ions such as C2F4CO2−*, C2F4CO−*, C2F4−*, and F−. The asterisk indicates that the ion is metastable with respect to autodetachment. These reactions are characterized by very large cross sections for the production of certain ions, which is indicative of the compound's high reactivity towards electron capture .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrafluorosuccinic anhydride, such as its electron affinity and the ability to form various anions, are central to its potential applications. The measured electron affinity suggests that the compound has a moderate tendency to accept electrons, which is a fundamental property influencing its reactivity and stability. The formation of metastable anions upon electron attachment reveals the dynamic nature of the compound's interactions with electrons, which could be exploited in the design of new materials or in the study of reaction mechanisms .
Applications De Recherche Scientifique
1. Molecular Electron Affinities and Ionization Studies
Tetrafluorosuccinic anhydride has been studied for its electron affinities using a cesium collisional ionization technique. The research found significant electron attachment and production of negative ions, highlighting its potential in the field of molecular physics and chemistry (Cooper & Compton, 1974).
2. Synthesis Applications
It has been used in the synthesis of trifluoroacryloyl fluoride, showcasing its utility in organic chemistry for producing various compounds. The pyrolysis of tetrafluorosuccinic anhydride over potassium fluoride yields trifluoroacryloyl fluoride in high yield, demonstrating its role in facilitating chemical reactions (Banks et al., 1968).
3. Purification of Solution-Phase Combinatorial Libraries
In another application, tetrafluorophthalic anhydride, closely related to tetrafluorosuccinic anhydride, has been used as a Sequestration Enabling Reagent (SER) in the purification of solution-phase reactions, particularly involving amines with electrophiles. This demonstrates its utility in improving the efficiency of chemical synthesis processes (Parlow et al., 1997).
4. Catalytic Applications
Tetrafluorosuccinic acid, derived from tetrafluorosuccinic anhydride, has been used to form dinuclear ruthenium complexes which catalyze the dehydrogenation of secondary alcohols. This application underscores its potential in catalysis and the development of new materials (Buijtenen et al., 2006).
5. Photolysis Research
Research on the photolysis of perfluorosuccinnic anhydride, a compound related to tetrafluorosuccinic anhydride, has contributed to understanding the primary processes and quantum yields of products in photochemistry (Watkins & Whittle, 1980).
6. Hybrid Material Synthesis
Tetrafluorosuccinic anhydride has been involved in the ionothermal synthesis of hybrid inorganic-organic frameworks, highlighting its role in the development of novel materials with potential applications in various fields (Hulvey et al., 2009).
Safety And Hazards
Tetrafluorosuccinic anhydride is classified as Acute toxicity, Inhalation (Category 3), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It is toxic if inhaled and may cause respiratory irritation . It also causes skin irritation and serious eye irritation .
Propriétés
IUPAC Name |
3,3,4,4-tetrafluorooxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4O3/c5-3(6)1(9)11-2(10)4(3,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVLNNCBGQYRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(C(=O)O1)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061022 | |
| Record name | Perfluorosuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluorosuccinic anhydride | |
CAS RN |
699-30-9 | |
| Record name | 3,3,4,4-Tetrafluorodihydro-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, 3,3,4,4-tetrafluorodihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3,3,4,4-tetrafluorodihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorosuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-tetrafluorodihydrofuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid, 2,2'-[methylenebis(thio)]bis-](/img/structure/B1294338.png)
